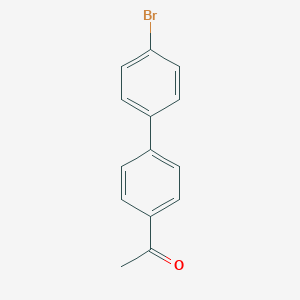

4-Acetyl-4'-bromobiphenyl

説明

Overview of Biphenyl Derivatives in Organic Synthesis

Biphenyl and its derivatives are a cornerstone of modern organic chemistry. rsc.orgresearchgate.net The biphenyl structure itself, consisting of two connected phenyl rings, provides a rigid and tunable scaffold. ijsdr.org While the parent biphenyl molecule is relatively non-reactive, the introduction of functional groups opens up a vast array of chemical transformations. ijsdr.org

These derivatives are integral components in the creation of a wide range of materials and substances, including:

Pharmaceuticals rsc.orgresearchgate.net

Agrochemicals researchgate.net

Liquid crystals researchgate.net

Organic light-emitting diodes (OLEDs) rsc.org

The synthesis of substituted biphenyls has a rich history, with numerous named reactions developed to facilitate their construction, such as the Suzuki-Miyaura, Ullmann, and Negishi cross-coupling reactions. rsc.org

Significance of 4-Acetyl-4'-bromobiphenyl as a Synthetic Building Block

This compound is a particularly useful synthetic building block due to its bifunctional nature. The acetyl group and the bromine atom provide two distinct points for chemical modification. The acetyl group, an electron-withdrawing group, can influence the reactivity of the phenyl ring to which it is attached and can participate in various reactions, such as the formation of chalcones. ijsdr.org The bromine atom is a key functional group for cross-coupling reactions. cymitquimica.com

The structure of this compound allows for its incorporation into larger, more complex molecular frameworks. The biphenyl unit itself can be a critical component of these architectures, influencing their shape and electronic properties. acs.org For example, the planarity between the two phenyl rings can be a crucial factor in determining the properties of the final molecule. acs.org The ability to further functionalize the molecule at both the acetyl and bromo positions allows for the stepwise construction of intricate designs. This has been demonstrated in the synthesis of functionalized cycloparaphenylenes and other complex structures. figshare.com

In the realm of palladium-catalyzed cross-coupling reactions, the nature of the leaving group on the electrophilic partner is critical. nih.gov Bromine is considered an excellent leaving group, striking a balance between reactivity and stability. researchgate.netwikipedia.org Its reactivity is generally greater than that of chlorine, allowing for milder reaction conditions, yet it is often more stable and readily available than iodine. nih.gov This makes aryl bromides like this compound ideal substrates for a wide range of cross-coupling reactions, including the widely used Suzuki-Miyaura coupling. mdpi.com The C-Br bond is readily activated by palladium catalysts, facilitating the formation of new carbon-carbon bonds. rsc.org

Role in Complex Molecular Architectures

Academic Research Context and Scope

The study of biphenyl derivatives is a dynamic and evolving field within academic research, driven by the quest for new materials and biologically active compounds.

The journey of biphenyl chemistry began over a century ago. rsc.org Early methods for creating the biphenyl scaffold, such as the Wurtz-Fittig and Ullmann reactions, were foundational. rsc.org Over time, the development of more efficient and versatile methods, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized the field. rsc.org The ability to selectively introduce functional groups at specific positions on the biphenyl core has been a major focus, enabling the synthesis of a vast library of substituted biphenyls with diverse properties. nih.gov

Contemporary research on substituted biphenyls is broad and interdisciplinary. Key areas of investigation include the development of novel catalytic systems for more efficient and sustainable syntheses. rsc.org There is also significant interest in creating biphenyl-containing molecules with specific electronic and photophysical properties for applications in materials science, such as liquid crystals and OLEDs. rsc.orgacs.org In medicinal chemistry, the biphenyl scaffold continues to be a privileged structure in the design of new therapeutic agents. acs.org Recent studies have explored the synthesis of various substituted biphenyls, including those with methyl, chloro, and other functional groups, to investigate their potential applications. The inherent chirality of certain substituted biphenyls, known as atropisomerism, is another active area of research with implications for asymmetric catalysis. rsc.orgchemistryviews.org

特性

IUPAC Name |

1-[4-(4-bromophenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVKNCRMWPNBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205931 | |

| Record name | 1-(4'-Bromo(1,1'-biphenyl)-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5731-01-1 | |

| Record name | 1-(4′-Bromo[1,1′-biphenyl]-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5731-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4'-Bromo(1,1'-biphenyl)-4-yl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005731011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5731-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4'-Bromo(1,1'-biphenyl)-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4'-bromo[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetyl-4′-bromobiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNW39Q228J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4-acetyl-4'-bromobiphenyl

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the introduction of an acyl group onto an aromatic ring. iitk.ac.insigmaaldrich.commasterorganicchemistry.com In the context of 4-Acetyl-4'-bromobiphenyl synthesis, this involves the reaction of 4-bromobiphenyl with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst. rri.res.innih.gov

Acylation of 4-Bromobiphenyl with Acetyl Chlorideiitk.ac.in

The direct acylation of 4-bromobiphenyl with acetyl chloride serves as a primary route to this compound. rri.res.innih.gov The reaction introduces the acetyl group onto the biphenyl core, with the position of substitution being influenced by the directing effects of the bromo substituent.

A strong Lewis acid, most commonly aluminum chloride (AlCl₃), is essential to catalyze the Friedel-Crafts acylation. iitk.ac.inmasterorganicchemistry.com The catalyst activates the acetyl chloride by forming a complex with the chlorine atom, which facilitates the generation of the electrophilic acylium ion. sigmaaldrich.commasterorganicchemistry.com This highly reactive species is then attacked by the electron-rich aromatic ring of 4-bromobiphenyl. sigmaaldrich.com Other Lewis acids, such as iron(III) chloride (FeCl₃), can also be employed. iitk.ac.inmasterorganicchemistry.com

Table 1: Common Lewis Acids in Friedel-Crafts Acylation

| Lewis Acid | Formula | Role in Reaction |

| Aluminum chloride | AlCl₃ | Catalyst to generate the acylium ion electrophile. iitk.ac.inmasterorganicchemistry.com |

| Iron(III) chloride | FeCl₃ | Alternative catalyst to AlCl₃. iitk.ac.inmasterorganicchemistry.com |

The success of the Friedel-Crafts acylation hinges on the careful control of reaction parameters to maximize the yield of the desired product and minimize side reactions.

Temperature: The reaction is often conducted at controlled temperatures, typically ranging from 0°C to 30°C, to manage the exothermic nature of the reaction and prevent unwanted side products. Lower temperatures, such as -10°C, have also been reported to be effective. nih.gov

Solvent: The choice of solvent is critical. Non-polar solvents like dichloromethane or carbon disulfide are frequently used as they can dissolve the reactants and facilitate the activity of the Lewis acid catalyst. An anhydrous environment is crucial to prevent the deactivation of the moisture-sensitive Lewis acid catalyst.

Stoichiometry: Precise control over the stoichiometry of the reactants, particularly the acylating agent, is necessary to prevent over-acylation or other side reactions.

Table 2: Optimized Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Condition | Rationale |

| Temperature | 0–30°C | To control exothermicity and minimize side reactions. |

| Solvent | Dichloromethane, Carbon disulfide | Non-polar, facilitates catalyst activity. |

| Atmosphere | Anhydrous | Prevents deactivation of the Lewis acid catalyst. |

| Stoichiometry | Controlled | To avoid polyacylation. |

A significant challenge in Friedel-Crafts acylation is the potential for side reactions. Over-acylation, where more than one acetyl group is added to the biphenyl ring, can occur, leading to a mixture of products. sigmaaldrich.com Isomerization of the product can also be a concern. Strategies to mitigate these issues include:

Catalyst Choice: Using milder Lewis acids can sometimes reduce the extent of side reactions.

Reaction Conditions: As mentioned, maintaining a low temperature and controlling the stoichiometry of the acylating agent are key to favoring the desired mono-acylated product.

Optimization of Reaction Conditions (Temperature, Solvent, Stoichiometry)

Comparison with Friedel-Crafts Acylation of Unsubstituted Biphenylvulcanchem.com

The Friedel-Crafts acylation of unsubstituted biphenyl provides a useful comparison for understanding the influence of the bromo substituent in 4-bromobiphenyl. In the acylation of biphenyl, the reaction can potentially yield a mixture of isomers, with the substitution pattern being governed by the directing effects of the first phenyl group. nih.govrsc.org The presence of the bromine atom in 4-bromobiphenyl, being an ortho, para-director, influences the regioselectivity of the acylation, primarily directing the incoming acetyl group to the para position of the unsubstituted ring.

Alternative Synthetic Routes and Precursor Preparation

While Friedel-Crafts acylation is a dominant method, other synthetic strategies and methods for preparing the necessary precursors are noteworthy.

The precursor, 4-bromobiphenyl, can be synthesized through various methods, including the monobromination of biphenyl. google.com This reaction itself requires careful control to avoid the formation of dibrominated byproducts. google.com Alternative preparations of 4-bromobiphenyl include the Gomberg-Bachmann reaction using p-bromoaniline and benzene. orgsyn.org Other routes involve the Suzuki-Miyaura coupling of a boronic acid with a bromo-substituted precursor. vulcanchem.com

Alternative approaches to forming the carbon-carbon bond of the final product could theoretically involve cross-coupling reactions, such as the Suzuki-Miyaura coupling. This would entail reacting a suitable boronic acid derivative with a halogenated acetophenone. For instance, 4-acetylphenylboronic acid could be coupled with 1,4-dibromobenzene.

Preparation of 4-Bromobiphenyl Precursors

The primary precursor for the synthesis of this compound is 4-bromobiphenyl. Several methods are employed for its synthesis, including direct bromination of biphenyl and the Gomberg-Bachmann reaction.

Direct bromination of biphenyl is a common method for producing 4-bromobiphenyl. smolecule.com This process involves the reaction of biphenyl with bromine, typically in the presence of a catalyst and a suitable solvent. smolecule.com

To achieve selective monobromination of biphenyl at the desired para position, various catalytic strategies have been developed. Lewis acid catalysts such as aluminum chloride (AlCl₃), iron trichloride (FeCl₃), and zinc chloride (ZnCl₂) are frequently used to facilitate the reaction. The reaction is often conducted at low temperatures (0–10 °C) in solvents like dichloroethane to control selectivity. Another approach involves using N-bromosuccinimide (NBS) as the brominating agent. Additionally, nickel(II) complexes have been explored for the selective bromination of C(sp²)-H bonds in biphenyl systems. usu.edu The use of peptide catalysts in the bromination of biphenyl compounds has also been investigated as a green and sustainable method. researchgate.net

Table 1: Catalytic Monobromination Strategies for Biphenyl

| Catalyst/Reagent | Solvent | Temperature | Key Features |

|---|---|---|---|

| AlCl₃, FeCl₃, ZnCl₂ | Dichloroethane | 0–10 °C | Controls selectivity for 4-bromobiphenyl. |

| N-bromosuccinimide (NBS) | Dichloroethane/Hexane | 25–70 °C | Used for bromination of methyl-biphenyl precursors. |

| Ni(II) complexes | Not specified | Not specified | Enables selective bromination of C(sp²)-H bonds. usu.edu |

| Peptide catalysts | Not specified | Not specified | Offers a green and sustainable approach. researchgate.net |

A significant challenge in the direct bromination of biphenyl is the formation of dibrominated byproducts, particularly p,p'-dibromobiphenyl. orgsyn.org To minimize this, careful control of reaction conditions is crucial. smolecule.com Running the reaction at low temperatures and monitoring the conversion of biphenyl can help reduce the formation of these byproducts. An improved industrial process utilizes solvents that are inert to bromine, such as dimethyl sulfoxide, N,N-dimethylformamide, or acetonitrile, allowing for monobromination at ambient temperatures with reduced dibrominated impurities. google.com Prolonged reaction times have also been shown to minimize the formation of di- and tribrominated byproducts in the bromination of related compounds.

The Gomberg-Bachmann reaction provides an alternative route to 4-bromobiphenyl. wikipedia.org This reaction involves the diazotization of 4-bromoaniline, followed by coupling with benzene to yield the desired product. smolecule.comwikipedia.org The reaction proceeds via an aryl radical intermediate. wikipedia.org While it offers a wide scope, the original procedure often results in low yields (less than 40%) due to side-reactions of the diazonium salts. wikipedia.orgmycollegevcampus.com Improvements to this method include the use of diazonium tetrafluoroborates in an arene solvent with a phase-transfer catalyst. wikipedia.orgmycollegevcampus.com

Table 2: Gomberg-Bachmann Reaction for 4-Bromobiphenyl

| Reactants | Reagents | Key Features |

|---|---|---|

| 4-bromoaniline, benzene | Sodium nitrite, acid | Involves diazotization and coupling. smolecule.comwikipedia.org |

| Diazonium tetrafluoroborates, arene solvent | Phase-transfer catalyst | Improved yields over the original procedure. wikipedia.orgmycollegevcampus.com |

Besides direct bromination and the Gomberg reaction, other methods exist for synthesizing biphenyl derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds. smolecule.com The Suzuki-Miyaura reaction, for instance, couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst. smolecule.com Other notable methods include the Wurtz–Fittig reaction, Negishi cross-coupling, and Stille cross-coupling. rsc.org Recent research has also explored unconventional gas-phase synthesis of biphenyl derivatives. uhmreactiondynamics.org

Catalytic Monobromination Strategies

Gomberg Reaction for 4-Bromobiphenyl Synthesis

Ullmann-type Coupling Reactions (Copper-catalyzed)

The Ullmann reaction, a copper-catalyzed coupling, can be used to synthesize biphenyl derivatives. organic-chemistry.org While the classic Ullmann reaction involves the coupling of two aryl halides to form a symmetric biaryl, Ullmann-type reactions encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions. organic-chemistry.orgnih.gov For the synthesis of acetylated biphenyls, an Ullmann-type coupling can be employed, for example, by coupling a halobiphenyl with an acetyl-containing reagent in the presence of a copper catalyst. These reactions have seen significant development to overcome traditional limitations such as harsh reaction conditions and high catalyst loading. nih.gov Modern protocols often utilize ligands to improve reaction efficiency and substrate scope, even allowing for reactions to occur at room temperature.

Comparison of Selectivity and Reaction Conditions

The primary route for synthesizing this compound is the Friedel-Crafts acylation of 4-bromobiphenyl. prepchem.com An alternative approach, based on modern cross-coupling reactions analogous to the synthesis of similar biphenyl structures, is the Suzuki-Miyaura cross-coupling. A comparison of these two methods highlights key differences in selectivity and operational parameters.

Friedel-Crafts Acylation: This classic method involves the reaction of 4-bromobiphenyl with an acylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). prepchem.comrsc.org The reaction is usually conducted in a chlorinated solvent such as dichloromethane. prepchem.comchemicalbook.com The process begins with the formation of the acylium ion complex with aluminum chloride, often at reduced temperatures (e.g., 5 °C) to control the initial reaction, followed by a period of heating at reflux to drive the reaction to completion. prepchem.comchemicalbook.com

Selectivity in this reaction is governed by the directing effects of the bromo-substituent on the biphenyl ring system. However, a significant challenge lies in the synthesis of the 4-bromobiphenyl precursor itself. Direct bromination of biphenyl can yield a mixture of the desired para-isomer and the ortho-isomer, along with poly-brominated byproducts like 4,4'-dibromobiphenyl, which can be challenging to separate. orgsyn.orggoogle.com This can impact the purity of the final acetylated product.

Suzuki-Miyaura Cross-Coupling: While not explicitly detailed for this exact compound in the searched literature, the Suzuki-Miyaura reaction is a powerful and widely used method for creating biaryl compounds with high selectivity. For the synthesis of this compound, this could hypothetically involve the palladium-catalyzed reaction between 4-bromoacetophenone and 4-bromophenylboronic acid. Such cross-coupling reactions are renowned for their high specificity, forming a carbon-carbon bond precisely between the intended atoms, thus avoiding the formation of positional isomers that can occur in Friedel-Crafts reactions. Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a base such as potassium carbonate, and a solvent system that can include water, making the process potentially milder than the anhydrous conditions required for Friedel-Crafts acylation.

Interactive Table: Comparison of Synthetic Routes

| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Cross-Coupling (Analogous) |

|---|---|---|

| Starting Materials | 4-bromobiphenyl, Acetyl chloride prepchem.com | 4-Bromoacetophenone, 4-Bromophenylboronic acid |

| Catalyst | Stoichiometric AlCl₃ (Lewis Acid) prepchem.com | Catalytic Palladium complex (e.g., Pd@Fe₃O₄) |

| Reaction Conditions | Anhydrous, initial cooling then reflux in CH₂Cl₂ prepchem.comchemicalbook.com | Often aqueous/organic solvent mix, may require heating |

| Selectivity | Governed by electrophilic substitution rules; risk of isomers from precursor synthesis orgsyn.orggoogle.com | Highly specific C-C bond formation; low risk of positional isomers |

| Key Challenge | Purity of 4-bromobiphenyl precursor; harsh reaction conditions | Availability and stability of boronic acid reagent |

Green Chemistry Considerations in Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in the synthesis of specialty chemicals like this compound. rsc.org

Development of Environmentally Benign Synthetic Protocols

Efforts to develop more environmentally friendly synthetic methods are driven by the drawbacks of traditional routes like Friedel-Crafts acylation. This reaction is problematic from a green chemistry perspective because it uses a stoichiometric quantity of aluminum chloride, a corrosive catalyst that cannot be easily recovered or reused. prepchem.com The workup procedure involves quenching the reaction with water, which hydrolyzes the AlCl₃ and generates significant amounts of acidic aluminum-containing aqueous waste. Furthermore, the use of chlorinated solvents like dichloromethane is undesirable due to their environmental and health concerns. prepchem.com

In contrast, modern catalytic methods present greener alternatives. The Suzuki-Miyaura cross-coupling, for instance, offers several environmental benefits. Research on analogous compounds has demonstrated protocols that use water as a solvent and employ magnetically recyclable catalysts, such as palladium nanoparticles supported on iron oxide (Pd@Fe₃O₄). This type of catalyst can be easily removed from the reaction mixture using a magnet and reused multiple times without a significant loss of activity, drastically reducing heavy metal waste. The use of ionic liquids has also been proposed as an environmentally friendly alternative to volatile organic solvents in various organic syntheses. fujifilm.com

Atom Economy and Waste Reduction in this compound Synthesis

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product.

The Friedel-Crafts acylation route suffers from poor atom economy. The reaction requires at least a full equivalent of the AlCl₃ catalyst, which is not incorporated into the final product. During aqueous workup, the catalyst is destroyed, creating a large volume of waste. The reaction can be summarized as: C₁₂H₉Br + CH₃COCl + AlCl₃ → [Product Complex] --(H₂O)--> C₁₄H₁₁BrO + Al(OH)₃ + HCl The mass of the AlCl₃ and the atoms from the workup reagents are all converted into waste.

Interactive Table: Green Chemistry Profile of Synthetic Routes

| Metric | Friedel-Crafts Acylation | Suzuki-Miyaura Cross-Coupling (Analogous) |

|---|---|---|

| Catalyst | Stoichiometric, non-reusable (AlCl₃) prepchem.com | Catalytic, potentially reusable (e.g., Pd@Fe₃O₄) |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) prepchem.com | Can be performed in greener solvents, including water |

| Primary Waste | Acidic aluminum salt solution prepchem.com | Boric acid derivatives, inorganic salts |

| Atom Economy | Poor | High google.com |

| Overall Profile | Environmentally burdensome | Potential for a significantly greener process |

Advanced Research Applications and Potential Areas of Investigation

Materials Science and Supramolecular Chemistry

The unique bifunctional nature of 4-Acetyl-4'-bromobiphenyl, featuring a reactive bromine atom and a coordinating acetyl group on a rigid biphenyl scaffold, makes it a valuable component in materials science. It serves as a building block for both complex polymers and intricately ordered molecular assemblies on surfaces.

Building Blocks for Conjugated Polymers and Organic Semiconductors

This compound is identified as a key intermediate for creating more complex organic molecules and is classified among materials used for high-quality organic semiconductors and liquid crystals. chemscene.comchemicalbook.comtcichemicals.comcymitquimica.com The compound's structure is conducive to forming larger, conjugated systems essential for electronic applications.

The presence of the bromine atom allows for participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling, a fundamental method for forming carbon-carbon bonds to build up polymer chains. The acetyl group can be used as a reactive site for further functionalization or can influence the electronic properties and solubility of the resulting materials.

A notable application is its use as a precursor in the synthesis of larger, well-defined molecular architectures. For instance, this compound can undergo cyclocondensation reactions to produce compounds like 1,3,5-tri(4-bromodiphenyl)benzene. cnr.it This resulting molecule serves as a key precursor for the synthesis of second-generation dendrimers and hyperbranched polymers, which are studied for their potential in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). cnr.it The branched nature of these materials enhances solubility and promotes specific supramolecular organization, crucial for device fabrication and performance. cnr.it

Supramolecular Assemblies on Surfaces using Biphenyl Scaffolds

The biphenyl scaffold of this compound is central to its ability to form highly organized, two-dimensional structures on surfaces through self-assembly. Research on the closely related 4-acetylbiphenyl on gold surfaces provides a clear model for the underlying principles that govern these formations. nih.govcsic.es These studies highlight how such molecules can create structurally precise, reproducible, and robust supramolecular structures. nih.govcsic.es

Self-Assembly Mechanisms and Intermolecular Forces

The formation of these surface-level assemblies is driven by a delicate balance of non-covalent intermolecular forces. nih.gov Key among these are weak, long-range dispersion forces that initially bring the molecules together. nih.govcsic.es The process is further guided by more specific interactions, including hydrogen bonds and, in the case of the bromo-derivative, halogen bonds. rsc.orgtum.de

Studies on 4-acetylbiphenyl show that the final orientation of molecules within an assembly, such as a trimer, can be determined by very weak O-H-C bonds, with the acetyl groups playing a critical role. csic.es The interplay of these forces, constrained by the two-dimensional surface, allows for the creation of a rich variety of hierarchical molecular patterns. csic.esrhhz.net Halogen bonding, in particular, has emerged as a highly directional and tunable interaction for designing supramolecular architectures on surfaces. rsc.org

Role of Metallic Adatoms in Supramolecular Structure Stabilization

A critical factor in the formation of stable supramolecular structures is the presence of metallic adatoms from the underlying surface, such as gold (Au). nih.govcsic.es These adatoms act as stabilizing agents or molecular "glue." nih.gov Research indicates that a single gold adatom can be captured by the acetyl group of a biphenyl molecule. csic.es This initial interaction serves as a nucleation site, facilitating the attachment of subsequent molecules to form a stable, multi-molecule supramolecule. csic.es This adatom-mediated stabilization is essential for creating well-defined structures like trimers and tetramers on the surface, demonstrating a cooperative relationship between the organic molecules and the metallic substrate. nih.govcsic.es

Potential for Molecular Nano-objects and Hierarchical Structures

The controlled self-assembly of biphenyl scaffolds on surfaces opens a pathway to fabricating complex molecular nano-objects with precise structures. nih.govcsic.es These assemblies, stabilized by intermolecular forces and metallic adatoms, possess the mechanical stability of large covalently bonded molecules but are confined to the surface. csic.es

This bottom-up approach suggests new methods for creating intricate and functional nanoscale structures. These nano-objects could potentially be used as components in molecular electronic devices or serve as seeds for the growth of larger, extended hierarchical structures. nih.govcsic.es The ability to tune the assembly by modifying the molecular building blocks or the surface conditions offers a powerful tool for 2D crystal engineering. mdpi.com

Medicinal Chemistry and Drug Discovery

While direct pharmacological applications of this compound are not extensively documented, its structural motifs are of significant interest in medicinal chemistry and drug discovery. The biphenyl core is a recognized privileged scaffold in many biologically active compounds, and the compound's functional groups offer clear handles for synthetic modification.

The investigation of structurally similar compounds underscores this potential. For example, 4-Acetyl-4'-chlorobiphenyl is being explored in drug development, where its metabolic pathways are of interest for creating targeted pharmacological tools. Although this compound has different reactivity due to the bromine atom, it represents a valuable analog for comparative studies.

The true potential of this compound in this field lies in its role as a versatile intermediate for synthesizing libraries of more complex derivatives. The bromine atom is readily functionalized via cross-coupling reactions to introduce diverse molecular fragments, while the acetyl group can be modified through oxidation, reduction, or condensation reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to develop new therapeutic agents. Therefore, this compound serves as a foundational platform for future investigations in drug discovery.

Design and Synthesis of Medium-Sized Ring Building Blocks

Catalysis and Ligand Design

The reactivity of this compound makes it a valuable substrate and precursor in the field of catalysis, particularly in the development of new synthetic methodologies and the design of specialized ligands for asymmetric synthesis.

Chiral ligands are essential for enantioselective catalysis, a key technology for producing single-enantiomer pharmaceuticals. The 4-bromobiphenyl unit is a component in the synthesis of novel chiral ligands. For example, Grignard reagents prepared from 4-bromobiphenyl have been used to synthesize chiral 1,1-bis-biphenyl-4-phenyl-but-3-ene-1,2-diol ligands. unine.ch These diol ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. unine.ch The acetyl group in this compound provides an additional site for modification, allowing for the synthesis of a diverse library of ligands with tunable steric and electronic properties, which is crucial for optimizing catalytic performance.

This compound is an ideal substrate for investigating and developing a wide range of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. rsc.org The carbon-bromine bond is highly reactive towards oxidative addition to low-valent transition metals like palladium, initiating catalytic cycles such as the Suzuki-Miyaura, Negishi, and Kumada couplings. rsc.orgacs.orgnih.gov These reactions are powerful methods for forming new carbon-carbon bonds. acs.org

For instance, 4-bromobiphenyl is readily used in palladium-catalyzed Suzuki-Miyaura reactions with boronic acids to form more complex biaryl or terphenyl structures. acs.orglookchem.com It has also been employed in palladium-catalyzed direct arylation reactions to functionalize other heterocycles acs.org and in palladium-catalyzed carboamination reactions. umich.edu The presence of the acetyl group is generally well-tolerated in these transformations, or it can be used as a directing group to influence the regioselectivity of a reaction. rsc.org

| Reaction Type | Metal Catalyst/Mediator | Description | Citation |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Coupling of the aryl bromide with a boronic acid to form a new C-C bond. 4-Bromobiphenyl is a common substrate. | acs.orglookchem.com |

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Acylation of an aromatic ring. Can be used to introduce the acetyl group onto a biphenyl core or further functionalize it. | mdpi.comrsc.org |

| Kumada Coupling | Nickel or Palladium | Cross-coupling reaction between an organohalide and a Grignard reagent. | rsc.orgnih.gov |

| Direct Arylation (C-H Activation) | Palladium (e.g., Pd(OAc)₂) | Forms a C-C bond between 4-bromobiphenyl and a C-H bond of another (hetero)arene, avoiding pre-functionalization. | acs.org |

| Carboamination | Palladium (e.g., Pd₂(dba)₃) | Intramolecular or intermolecular reaction of an alkene and an amine with an aryl bromide to form nitrogen-containing heterocycles. | umich.eduumich.edu |

| Grignard Reaction | Magnesium | Formation of a biphenylmagnesium bromide reagent from 4-bromobiphenyl for subsequent nucleophilic addition. | unine.chgoogle.com |

Precursors for Chiral Ligands in Enantioselective Catalysis

Theoretical and Computational Chemistry

Theoretical and computational chemistry provide powerful tools to understand the intrinsic properties and reactivity of this compound at a molecular level. These methods allow for the investigation of reaction mechanisms, the modeling of complex interactions, and the prediction of molecular behavior under various conditions, offering insights that complement experimental findings.

Computational studies are instrumental in elucidating the step-by-step pathways of chemical reactions. For a molecule like this compound, with its distinct functional groups, several reaction types are of interest for mechanistic investigation.

One of the primary methods for synthesizing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. For the synthesis of a related compound, 4-acetyl-4'-methylbiphenyl, this typically involves the reaction of 4-bromoacetophenone with a corresponding boronic acid under palladium catalysis. Mechanistic studies of such cross-coupling reactions often employ Density Functional Theory (DFT) to map out the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. These calculations can help in optimizing reaction conditions by identifying the rate-determining step and the influence of ligands on the catalytic activity.

Another important class of reactions is electrophilic aromatic substitution on the biphenyl core. For instance, the Friedel-Crafts acylation of biphenyl to produce alkyl ketones proceeds through the formation of an acylium ion, which then attacks the aromatic ring. rsc.org Computational modeling can predict the regioselectivity of such reactions by calculating the electron density at different positions on the biphenyl rings of this compound, thus determining the most likely sites for electrophilic attack.

Furthermore, the carbon-bromine bond is a key reactive site. Electrochemically induced C-Br bond cleavage is a well-studied process for halogenated aromatic compounds. unimore.it Theoretical studies on related molecules, such as 1-bromo-2-methylnaphthalene, show that electron transfer to the molecule can lead to the formation of a radical anion, which subsequently undergoes C-Br bond dissociation. unimore.it This process can be modeled to understand the potential energy surface and the dynamics of the dissociation. unimore.it Similar computational approaches could be applied to this compound to explore its reductive cleavage pathways.

The non-covalent interactions of this compound are crucial for its behavior in condensed phases and its potential use in materials science. Computational modeling is essential for understanding and predicting the formation of supramolecular assemblies. nih.govwikipedia.org

Research on the closely related 4-acetylbiphenyl (ABP) on a gold (Au(111)) surface has shown that it can form a variety of supramolecular structures, ranging from dimers to tetramers. csic.esnih.gov DFT calculations, incorporating semi-empirical van der Waals corrections, have revealed that while weak hydrogen bonds between the oxygen of the acetyl group and phenyl hydrogens contribute to the directionality, the primary stabilizing forces are the van der Waals interactions between the ABP molecules. csic.es The presence of single gold adatoms can also play a crucial role by interacting with the acetyl group and directing the assembly process. csic.esnih.gov

The bromine atom in this compound introduces the possibility of halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. Studies on other brominated molecules, like 4,4''-dibromo-p-terphenyl on a silicon surface, have demonstrated the importance of both hydrogen and halogen bonds in the formation of 2D compact supramolecular networks. rsc.org Computational models can quantify the strength and directionality of these interactions, helping to predict the geometry of self-assembled structures.

Table 1: Calculated Interaction Energies in Supramolecular Systems

| Interacting Molecules | Interaction Type | Calculated Binding/Stabilization Energy | Source |

|---|---|---|---|

| 4-Acetylbiphenyl (4 molecules, gas phase) | van der Waals | 295 meV (total) | csic.es |

| Biphenyl dioxime dimer (A-B) | C-H···O and C-H···π | ~10 kcal/mol | frontiersin.org |

| Biphenyl dioxime dimer (A-C) | π···π | 6.4 kcal/mol | frontiersin.org |

The interaction of low-energy electrons with this compound can lead to the formation of transient negative ions (molecular anions), which can then undergo various decay processes. Computational studies on related compounds provide significant insight into these phenomena.

Dissociative electron attachment (DEA) studies on the closely related molecule 4-bromobiphenyl have been a subject of both experimental and theoretical investigation. nih.govresearchgate.netdntb.gov.ua Upon electron attachment, 4-bromobiphenyl can form a long-lived molecular anion. nih.govdntb.gov.ua This anion can then dissociate, with the primary channel being the formation of a Br⁻ fragment. nih.gov Theoretical calculations have explored the potential energy surfaces of the 4-bromobiphenyl anion, identifying two distinct structures for the molecular anion with different C-Br bond distances (1.92 Å and 2.8 Å). nih.govresearchgate.net A statistical model based on these calculations successfully explains the experimental observations of anion lifetime and dissociation kinetics. nih.govresearchgate.net

The presence of the acetyl group also significantly influences electron attachment. A computational investigation of the acetophenone radical anion revealed how the extra electron is distributed across the molecule. psu.edu Such studies are crucial for understanding the subsequent chemistry of the radical anion. psu.edu In the context of this compound, the acetyl group would act as an additional electron-withdrawing group, likely affecting the stability and geometry of the resulting molecular anion.

DFT calculations on bromo-substituted acetophenones have shown that the presence of a bromine substituent decreases the HOMO-LUMO energy gap compared to the parent acetophenone molecule, making it more susceptible to electron attachment. researchgate.net These calculations also provide information on electron affinities and the distribution of spin density in the resulting radical anion, which are key parameters for predicting its reactivity.

Table 2: Properties of Molecular Anions of Related Compounds

| Parent Molecule | Property | Finding | Source |

|---|---|---|---|

| 4-Bromobiphenyl | Anion Lifetime (τa) | 40 µs (at 80 °C) | nih.gov |

| 4-Bromobiphenyl | Anion Structures | Two distinct structures with C-Br distances of 1.92 Å and 2.8 Å | nih.govresearchgate.net |

| 4-Bromobiphenyl | Dissociation Products | Br⁻ and [M-Br]⁻ | dntb.gov.ua |

| Acetophenone | Radical Anion | Focus of computational studies to determine preferred geometry and electron localization | psu.edu |

| Bromoacetophenones | Electronic Properties | Bromine substitution decreases the HOMO-LUMO gap compared to acetophenone | researchgate.net |

Analytical Techniques for Characterization in Advanced Research

Spectroscopic Methods

Spectroscopic techniques are the cornerstone for the structural analysis of 4-Acetyl-4'-bromobiphenyl, each providing unique insights into its molecular architecture and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR are instrumental in confirming the identity and assessing the purity of this compound. The ¹H NMR spectrum displays signals corresponding to the different types of protons in the molecule. chemicalbook.com The acetyl group's protons typically appear as a sharp singlet, while the aromatic protons on the two phenyl rings produce a complex pattern of doublets and multiplets due to spin-spin coupling. chemicalbook.com The integration of these signals confirms the relative number of protons in each environment, and the specific chemical shifts and coupling constants help to assign the protons to their exact positions on the biphenyl structure.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. chemicalbook.com Each unique carbon atom in this compound gives a distinct signal. libretexts.org The carbonyl carbon of the acetyl group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 197-200 ppm. The signals for the aromatic carbons are spread over a wider range, and their specific shifts are influenced by the substituents on the rings. libretexts.org The presence of the expected number of signals in both ¹H and ¹³C NMR spectra, with their characteristic chemical shifts, serves as a primary confirmation of the compound's structure and a reliable indicator of its purity. chemicalbook.comchemicalbook.com

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Assignment |

| ¹H | ~8.02 | Aromatic Protons (doublet) |

| ¹H | ~7.63 | Aromatic Protons (doublet) |

| ¹H | ~7.58 | Aromatic Protons (doublet) |

| ¹H | ~7.48 | Aromatic Protons (doublet) |

| ¹H | ~2.63 | Acetyl Protons (singlet) |

| ¹³C | ~197.7 | Carbonyl Carbon (C=O) |

| ¹³C | ~144.9 | Aromatic Carbon |

| ¹³C | ~139.6 | Aromatic Carbon |

| ¹³C | ~136.1 | Aromatic Carbon |

| ¹³C | ~132.6 | Aromatic Carbon |

| ¹³C | ~129.0 | Aromatic Carbon |

| ¹³C | ~127.1 | Aromatic Carbon |

| ¹³C | ~127.0 | Aromatic Carbon |

| ¹³C | ~123.6 | Aromatic Carbon |

| ¹³C | ~26.7 | Acetyl Carbon (CH₃) |

Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions. chemicalbook.com

Mass Spectrometry (MS, HRMS, MALDI)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of this compound (C₁₄H₁₁BrO), calculated to be approximately 274.00 g/mol for the ⁷⁹Br isotope and 276.00 g/mol for the ⁸¹Br isotope. nih.govguidechem.comnih.gov A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. libretexts.org Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. msu.edu This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom in the molecule. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For instance, HRMS can confirm the formula C₁₄H₁₁BrO by matching the experimentally measured mass to the calculated exact mass. mdpi.com Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that can be used to analyze the molecular weight of compounds like this compound, often used for larger or more fragile molecules. rsc.org

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Expected m/z Value | Information Provided |

| MS | ~274 and ~276 | Molecular weight and characteristic 1:1 isotopic pattern for Bromine |

| HRMS | ~273.9993 (for C₁₄H₁₁⁷⁹BrO) | Precise molecular weight for unambiguous elemental formula confirmation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features. A strong absorption band is typically observed in the region of 1670-1690 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the acetyl group's ketone. mdpi.comresearchgate.net The aromatic nature of the biphenyl core is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region. libretexts.org Furthermore, a characteristic absorption band corresponding to the C-Br stretching vibration can be found in the lower frequency region of the spectrum, typically between 515-690 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Carbonyl (C=O) Stretch | 1670 - 1690 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-Br Stretch | 515 - 690 |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure and conjugation. rsc.org The electronic transitions in conjugated systems, such as the biphenyl core of this compound, give rise to characteristic absorption bands. uomustansiriyah.edu.iq The spectrum of this compound is expected to show strong absorptions in the UV region due to π-π* transitions within the aromatic rings and the conjugated system formed by the acetyl group and the biphenyl moiety. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the presence of substituents. rsc.org While UV-Vis spectroscopy is less specific for detailed structural elucidation compared to NMR or MS, it is a valuable tool for confirming the presence of the conjugated aromatic system and can be used for quantitative analysis based on the Beer-Lambert law. libretexts.org The absorption spectrum can be influenced by the solvent used. uomustansiriyah.edu.iq

X-ray Crystallography for Crystalline Derivatives

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound that form suitable single crystals, this method provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions.

In a relevant study, the absolute configuration of an allenic enzyme inactivator was determined through X-ray crystallographic analysis of its 4-(4'-bromophenyl)phenacyl ester derivative. lookchem.com This demonstrates the utility of forming crystalline derivatives of target molecules with moieties like 4-bromophenylphenacyl, which is structurally related to this compound, to facilitate crystallographic analysis. The bromine atom, in particular, is beneficial for such studies due to its strong X-ray scattering properties, which can aid in solving the phase problem during structure determination.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be inferred. This technique is invaluable for confirming the stereochemistry and conformation of chiral molecules and for understanding the packing of molecules in the solid state. While direct crystallographic data for this compound itself is not detailed in the provided results, the methodologies applied to similar brominated biphenyl compounds are directly transferable. rsc.orgnih.gov

Table 1: Crystallographic Data for a Related Brominated Compound This table is illustrative of the type of data obtained from X-ray crystallography and is based on a representative brominated organic molecule.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 5.85 |

| c (Å) | 18.45 |

| β (°) | 98.5 |

| Volume (ų) | 1095 |

| Z | 4 |

| R-factor | 0.045 |

Chromatographic Techniques

Chromatographic methods are central to the separation, identification, and quantification of this compound. These techniques rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of non-volatile or thermally sensitive compounds like this compound. In a typical setup, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase).

For brominated biphenyls, reverse-phase HPLC (RP-HPLC) is a commonly employed method. sielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and thus a longer retention time.

A method for the analysis of 4-bromobiphenyl, a structurally similar compound, utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, a volatile buffer like formic acid is used instead of phosphoric acid. sielc.com The development of HPLC methods for polychlorinated biphenyls (PCBs) also provides a framework for analyzing brominated analogues, with separations often based on the number and position of the halogen substituents. nih.gov

Table 2: Illustrative HPLC Method Parameters for a Biphenyl Compound

| Parameter | Condition |

| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Temperature | 25 °C |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a compound to be suitable for GC analysis, it must be thermally stable and have sufficient volatility to be vaporized without decomposition. postnova.com this compound, with a boiling point of 372.1 °C at 760 mmHg, is amenable to GC analysis. lookchem.com

In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. libretexts.org The separation occurs based on the compound's boiling point and its interactions with the stationary phase. The purity of this compound is often specified with a minimum of 98.0% as determined by GC. tcichemicals.comlabproinc.com

The choice of column and detector is crucial for accurate analysis. A flame ionization detector (FID) is commonly used for organic compounds, while a mass spectrometer (MS) can provide definitive identification of the analyte and any impurities. For trace analysis, such as monitoring environmental samples for polybrominated biphenyls (PBBs), highly sensitive detectors like an electron capture detector (ECD) may be employed. inchem.org The use of high-purity solvents is essential in sample preparation for GC to avoid introducing contaminants that could interfere with the analysis.

Table 3: Typical GC Purity Data for this compound

| Parameter | Specification |

| Purity (by GC) | >98.0% tcichemicals.comlabproinc.com |

| Appearance | White to Very Pale Yellow Solid tcichemicals.comlabproinc.com |

| Melting Point | 127-133 °C lookchem.comlabproinc.com |

Future Research Directions

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of 4-Acetyl-4'-bromobiphenyl, primarily via reactions at its carbon-bromine bond, is heavily reliant on transition metal catalysis. Future work in this area is focused on developing more efficient, selective, and sustainable catalytic systems. Palladium-catalyzed cross-coupling reactions are central to this endeavor. nih.govnobelprize.org

Research is moving beyond traditional catalysts to explore next-generation systems that offer improved performance under milder conditions. A significant area of interest is the design of advanced phosphine ligands. Bulky, electron-rich monophosphine ligands, such as XPhos, have demonstrated high efficacy in coupling reactions involving aryl bromides. rsc.org The development of catalysts like Pd₂(dba)₃/XPhos allows for fast and selective transformations, even with challenging substrates. rsc.org Another promising avenue is the use of palladium nanoparticles supported on magnetic cores, which facilitate easy catalyst recovery and reuse, enhancing the sustainability of the process.

Furthermore, the exploration of innovative reaction conditions continues to be a priority. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for palladium-catalyzed cross-coupling reactions, often from hours to minutes, while improving yields. mdpi.com Mechanochemical methods, which involve reactions in ball mills, represent another frontier, offering the potential for solvent-free transformations of solid aryl halides. acs.org These techniques are crucial for developing greener and more cost-effective industrial processes.

| Catalytic System / Method | Reaction Type | Key Research Findings and Future Directions |

| Pd₂dba₃ / XPhos | Cross-Coupling | Enables highly efficient and rapid coupling of organolithium reagents with aryl halides under mild conditions. Future work aims to expand the substrate scope and apply it to one-pot syntheses of complex ketones. rsc.org |

| Palladium Nanoparticles | Suzuki-Miyaura Coupling | Magnetic nanoparticle-supported palladium catalysts allow for high yields (up to 98%) and can be recycled multiple times without significant loss of activity, pointing towards more sustainable industrial applications. |

| Microwave Irradiation | Heck, Suzuki, Sonogashira | Significantly accelerates reaction rates, reduces side reactions, and lowers energy consumption. Research is focused on optimizing protocols for a wider range of substrates, including less reactive aryl chlorides. mdpi.com |

| Mechanochemistry (Ball Milling) | Suzuki-Miyaura Coupling | Provides a solvent-free method for cross-coupling solid reactants. The combination of Pd(OAc)₂ with ligands like DavePhos is effective, and future studies will likely focus on expanding this technique to other solid-state reactions. acs.org |

Development of Asymmetric Synthesis Approaches

The creation of axially chiral biphenyls is a significant challenge in organic synthesis, as the rotational barrier around the aryl-aryl bond must be high enough to allow for the isolation of stable enantiomers. Future research will likely focus on applying modern asymmetric catalysis to the synthesis of chiral derivatives starting from or incorporating the this compound framework.

The development of novel chiral ligands for transition metal catalysts is at the forefront of this effort. acs.org Enantioselective Suzuki-Miyaura coupling, for instance, can be achieved using palladium catalysts complexed with newly designed chiral monophosphine ligands. acs.org These approaches can deliver axially chiral biphenyl products with high yields and excellent enantioselectivity. Research into the synthesis of P,N-biphenyl ligands, where a chiral amino group is installed on the biphenyl backbone, has also yielded efficient catalysts for other transformations. researchgate.net

While many methods focus on coupling reactions to form the biphenyl axis, another strategy involves the enantioselective functionalization of a pre-existing biphenyl scaffold. For a molecule like this compound, future research could explore the asymmetric reduction of the ketone or derivatization using chiral auxiliaries to introduce a stereocenter, which could then direct subsequent stereoselective transformations. The resolution of racemic mixtures of chiral biphenyls using techniques like chiral High-Performance Liquid Chromatography (HPLC) remains a viable, albeit less elegant, strategy for obtaining enantiopure materials for specific applications. nih.gov

| Approach | Catalytic System / Reagent | Research Focus |

| Asymmetric Cross-Coupling | Palladium with Chiral Monophosphine Ligands | Designing ligands that effectively control the stereochemistry during the C-C bond formation to create axial chirality with high enantioselectivity. acs.org |

| Ullmann Coupling | Copper-based systems | Investigating enantioselective Ullmann-type reactions, which are effective for constructing sterically hindered biphenyls. nih.gov |

| Chiral Ligand Synthesis | P,N-Biphenyl Ligands | Preparing enantiopure ligands where chirality is built into the biphenyl backbone itself for use in various palladium-catalyzed reactions. researchgate.net |

| Chromatographic Resolution | Chiral HPLC | Developing more efficient and scalable chiral stationary phases for the separation of biphenyl enantiomers, particularly for producing materials in larger quantities. nih.gov |

Advanced Applications in Optoelectronics and Advanced Materials

This compound is a valuable intermediate for the synthesis of materials with tailored electronic and optical properties. chemicalbook.com Its true potential lies in its use as a building block for larger, conjugated systems designed for specific high-performance applications.

A major area of future development is in the field of Organic Light-Emitting Diodes (OLEDs). The functional groups on this compound allow for its conversion into more complex structures, such as 1,3,5-tris(biphenyl)benzene derivatives. acs.org These star-shaped molecules are investigated as hole-blocking or electron-transporting materials in OLED devices, serving to enhance device efficiency and stability. acs.orgcnr.it Future research will focus on fine-tuning the electronic properties of these derivatives by introducing various substituents to control the HOMO/LUMO energy levels for optimized device performance.

The synthesis of liquid crystals is another significant application. tandfonline.comresearchgate.net The rigid biphenyl core is a common feature in many liquid crystalline compounds. This compound can serve as a starting point for creating new mesogens. tandfonline.com By extending the molecular structure through reactions at the bromo and acetyl positions, researchers can design molecules that exhibit specific liquid crystal phases (e.g., nematic, smectic) over desired temperature ranges, which is critical for their use in display technologies and smart windows. tandfonline.com

| Application Area | Role of this compound | |

| Organic Light-Emitting Diodes (OLEDs) | Precursor to hole-blocking and electron-transporting materials. | Synthesis of complex, star-shaped molecules like functionalized tris(biphenyl)benzenes to improve charge balance and efficiency in multilayer OLED devices. acs.orgcnr.it |

| Liquid Crystals (LCs) | Building block for mesogenic compounds. | Design and synthesis of novel chiral and achiral biphenyl derivatives to create LCs with specific phase behaviors, broad temperature ranges, and fast switching times for advanced displays. tandfonline.comresearchgate.net |

| Functional Polymers | Monomer precursor. | Incorporation into polymer backbones via cross-coupling polymerization to create materials with enhanced thermal stability and specific optoelectronic properties for use as organic semiconductors. nih.gov |

In-depth Mechanistic Studies using Advanced Physical Organic Chemistry Techniques

A deeper understanding of the reaction mechanisms underlying the functionalization of this compound is crucial for the rational design of better catalysts and synthetic protocols. Future research will increasingly rely on a combination of advanced experimental and computational techniques to probe these intricate pathways. rushim.rugbcramgarh.inethernet.edu.et

For palladium-catalyzed cross-coupling reactions, the fundamental catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nobelprize.orgnih.gov While this general framework is well-accepted, the precise nature of the intermediates and transition states can vary significantly depending on the ligands, substrates, and reaction conditions. Kinetic studies, including the determination of reaction orders for the substrate, catalyst, and other reagents, can provide powerful insights into the rate-determining step of the catalytic cycle. acs.org

The use of Hammett plots and other linear free-energy relationships can elucidate the electronic effects of substituents on reaction rates, helping to clarify whether a particular step involves electrophilic or nucleophilic character. ethernet.edu.etacs.org Furthermore, kinetic isotope effect (KIE) studies can pinpoint which bonds are broken in the rate-determining step. acs.org These experimental approaches, when paired with high-level computational chemistry (e.g., Density Functional Theory), allow for the detailed modeling of reaction energy profiles, providing structural and energetic information about transient intermediates and transition states that are inaccessible through direct observation. escholarship.org Such synergistic studies are essential for resolving mechanistic ambiguities and for the future development of highly optimized catalytic systems. nih.gov

Q & A

Q. What are the optimized synthetic routes for 4-Acetyl-4'-bromobiphenyl, and how are intermediates purified?

The Suzuki-Miyaura cross-coupling reaction is a key method, using p-bromoacetophenone and p-methylphenylboronic acid with a palladium-based catalyst (e.g., (Fe)–PPy–Pd) in aqueous media, achieving yields up to 98% . After refluxing, intermediates are purified via recrystallization (e.g., methanol) and monitored using Thin Layer Chromatography (TLC) . Critical steps include:

- Catalyst loading optimization (e.g., 0.5–2 mol% Pd).

- Solvent selection (water/ethanol mixtures enhance sustainability).

- Post-reaction filtration through hyflow layers to remove impurities .

| Parameter | Optimal Condition |

|---|---|

| Catalyst | (Fe)–PPy–Pd |

| Solvent | Aqueous ethanol |

| Yield | 94–99% over 4 cycles |

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation requires:

- NMR : H/C NMR to identify acetyl (-COCH) and biphenyl proton environments. Compare shifts with analogs (e.g., 4-bromobiphenyl: δ 7.2–7.6 ppm for aromatic protons) .

- FTIR : Detect carbonyl stretching (~1680–1720 cm) and C-Br bonds (~500–600 cm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 307) .

Q. How is the stability of this compound assessed under varying conditions?

Stability tests involve subjecting the compound to:

- Acid/Base Hydrolysis : 0.1 M HCl/NaOH at 60°C for 24h.

- Thermal Stress : 80°C for 48h.

- Photolytic Degradation : UV light (254 nm) for 72h . Post-test analysis uses HPLC or LC-MS to quantify degradation products. Stability is critical for storage recommendations (e.g., dry, inert atmosphere) .

Advanced Research Questions

Q. What mechanisms explain the high catalytic efficiency of (Fe)–PPy–Pd in this compound synthesis?

The Fe-doped polypyrrole (PPy) matrix stabilizes Pd nanoparticles, enhancing dispersibility and preventing aggregation. This synergy increases active sites and recyclability (99% yield over 4 cycles) . Key factors:

- Magnetic Recovery : Enables catalyst reuse without mass loss.

- Electronic Effects : Fe doping modifies Pd's electron density, accelerating oxidative addition steps in cross-coupling .

Q. How can computational modeling predict the reactivity of this compound in further functionalization?

Density Functional Theory (DFT) calculates:

- Electrophilic Reactivity : Acetyl groups direct electrophiles to para positions on the biphenyl system.

- Steric Effects : Bromine substituents hinder rotation, affecting conjugation and reaction pathways . Tools like Gaussian or ORCA simulate transition states for Suzuki couplings, aiding in predicting cross-coupling efficiency with other aryl halides.

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

- Reproducibility Checks : Validate reaction conditions (catalyst purity, solvent degassing).

- Data Cross-Validation : Compare NMR/IR with databases (NIST Chemistry WebBook, Reaxys) .

- Error Analysis : Identify common pitfalls (e.g., moisture-sensitive intermediates, incorrect integration in NMR) .

| Discrepancy Source | Mitigation Strategy |

|---|---|

| Impure starting materials | Use HPLC-grade reagents |

| Spectral artifacts | Deuterated solvents for NMR |

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。